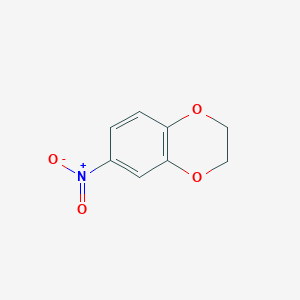
Benzene, 1,1',1''-methylidynetris[4-isocyanato-
Descripción general
Descripción
“Benzene, 1,1’,1’'-methylidynetris[4-isocyanato-” is a chemical compound with the molecular formula C22H13N3O3 . It is also known by other names such as Methylidynetri-p-phenylene triisocyanate and 1-[bis(4-isocyanatophenyl)methyl]-4-isocyanatobenzene . The compound has a molecular weight of 367.4 g/mol .
Molecular Structure Analysis
The InChI representation of the compound isInChI=1S/C22H13N3O3/c26-13-23-19-7-1-16 (2-8-19)22 (17-3-9-20 (10-4-17)24-14-27)18-5-11-21 (12-6-18)25-15-28/h1-12,22H . The Canonical SMILES representation is C1=CC (=CC=C1C (C2=CC=C (C=C2)N=C=O)C3=CC=C (C=C3)N=C=O)N=C=O . Physical And Chemical Properties Analysis
The compound has a molecular weight of 367.4 g/mol . It has a XLogP3-AA value of 7.7, indicating its lipophilicity . It has no hydrogen bond donors and six hydrogen bond acceptors . The compound has six rotatable bonds . Its exact mass and monoisotopic mass are both 367.09569129 g/mol .Aplicaciones Científicas De Investigación
Adhesive Formulation
Methylidynetri-p-phenylene triisocyanate is widely utilized in the production of adhesives due to its excellent bonding properties. It acts as a curing agent, particularly in neoprene adhesives, which are commonly used in the shoe industry . The compound’s ability to form strong bonds between rubber and metal makes it indispensable in creating durable and resilient adhesives.
Coatings Industry
In the coatings industry, this triisocyanate plays a crucial role in the formulation of paints and varnishes. Its application extends to automotive and industrial coatings, where it contributes to the durability and chemical resistance of the final product .
Polyurethane Foams
This chemical compound is a key ingredient in the production of polyurethane foams. These foams are used for insulation, packaging, and in the automotive industry for cushioning and sound dampening .
Elastomers and Sealants
Methylidynetri-p-phenylene triisocyanate is used in manufacturing elastomers and sealants. Elastomers produced with this compound are found in various applications, including gaskets, hoses, and other components that require flexibility and durability .
Composite Materials
The compound is also employed in the creation of composite materials. It provides enhanced thermal stability and mechanical strength, making it suitable for high-performance composites used in aerospace, automotive, and sports equipment .
Medical Devices
Due to its biocompatibility and stability, Methylidynetri-p-phenylene triisocyanate finds applications in the medical field, particularly in the manufacturing of medical devices and implants that require precision and reliability .
Mecanismo De Acción
Methylidynetri-p-phenylene triisocyanate, also known as Benzene, 1,1’,1’'-methylidynetris[4-isocyanato-, is an organic ester that plays a significant role in various industrial applications . This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary targets of Methylidynetri-p-phenylene triisocyanate are materials such as rubber, metal, synthetic fibers, and cotton textiles . It is used as an adhesive agent, facilitating the bonding of these materials in various industrial applications .
Mode of Action
Methylidynetri-p-phenylene triisocyanate interacts with its targets through a process known as cross-linking . This involves the formation of strong covalent bonds between the polymer chains of the target material and the isocyanate groups of the compound . The result is a highly durable and resistant material, suitable for various industrial applications .
Biochemical Pathways
The biochemical pathways involved in the action of Methylidynetri-p-phenylene triisocyanate are primarily related to the cross-linking process . The compound reacts with the target material, leading to changes in the material’s molecular structure and properties . The downstream effects include increased durability, resistance, and bonding strength .
Pharmacokinetics
It’s important to note that the compound’s effectiveness and bioavailability are significantly influenced by factors such as concentration, temperature, and reaction time .
Result of Action
The action of Methylidynetri-p-phenylene triisocyanate results in the formation of highly durable and resistant materials . These materials are widely used in various industries, including the manufacturing of shoes, where the compound serves as a curing agent for neoprene adhesives .
Action Environment
The action, efficacy, and stability of Methylidynetri-p-phenylene triisocyanate are influenced by several environmental factors. These include temperature, humidity, and the presence of other chemicals . For instance, the compound’s reactivity and effectiveness can be enhanced under controlled temperature conditions .
Propiedades
IUPAC Name |
1-[bis(4-isocyanatophenyl)methyl]-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O3/c26-13-23-19-7-1-16(2-8-19)22(17-3-9-20(10-4-17)24-14-27)18-5-11-21(12-6-18)25-15-28/h1-12,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIKIBFTASQKMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062401 | |
| Record name | Benzene, 1,1',1''-methylidynetris[4-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1,1',1''-methylidynetris[4-isocyanato- | |
CAS RN |
2422-91-5 | |
| Record name | 4,4′,4′′-Triphenylmethane triisocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2422-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1',1''-methylidynetris(4-isocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002422915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1',1''-methylidynetris[4-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1',1''-methylidynetris[4-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylidynetri-p-phenylene triisocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine](/img/structure/B21095.png)
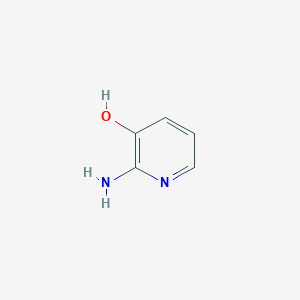
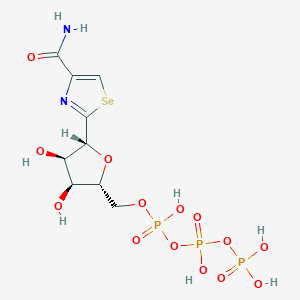



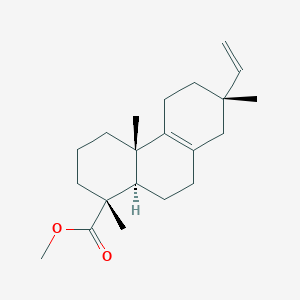
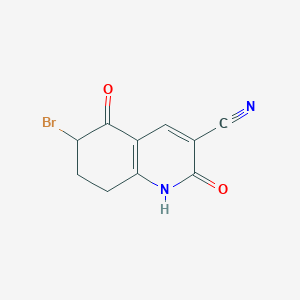
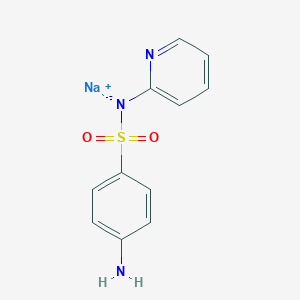
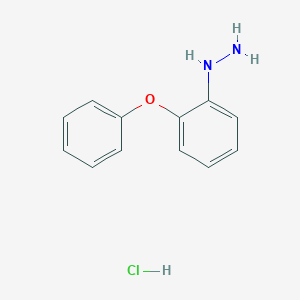

![6,7-Dinitro-2,3-dihydrobenzo[1,4]dioxin](/img/structure/B21119.png)
